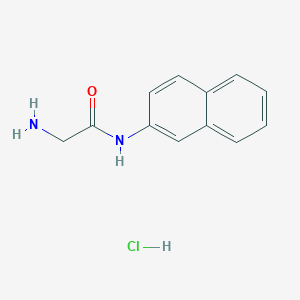

2-Amino-N-2-naphthylacetamide monohydrochloride

Overview

Description

Scientific Research Applications

Identification of Aminopeptidases

Glycine beta-naphthylamide hydrochloride is used to identify and differentiate various amino acid β-naphthylamidase(s)/aminopeptidase(s). These enzymes play crucial roles in protein digestion and metabolism, making this compound valuable for studying proteolytic activity in various organisms and systems .

Neurotransmitter Research

As the simplest amino acid, Glycine functions as an inhibitory neurotransmitter in the central nervous system. It also facilitates excitatory potential at N-methyl-D-aspartic acid (NMDA) receptors, alongside glutamate. This compound is used to study these neurotransmitter systems and their roles in neurological functions and disorders .

Anti-inflammatory Properties

Glycine has demonstrated anti-inflammatory properties. Research involving Glycine beta-naphthylamide hydrochloride can help elucidate the mechanisms behind its anti-inflammatory effects and potential therapeutic applications for inflammatory diseases .

Cytoprotective Effects

Studies have shown that Glycine possesses cytoprotective properties, protecting cells from various types of damage. Glycine beta-naphthylamide hydrochloride can be used to investigate these protective effects and their implications for cell survival and health .

Immunomodulatory Functions

Glycine has been found to have immunomodulatory effects, influencing immune system activity. Research using Glycine beta-naphthylamide hydrochloride can provide insights into how this compound modulates immune responses and its potential use in treating immune-related conditions .

Proteomics Research

This compound is utilized in proteomics research to study protein expression, structure, and function. It aids in the characterization of proteins and peptides, contributing to our understanding of proteomes .

MilliporeSigma - Glycine β-naphthylamide SpringerLink - Glycine Santa Cruz Biotechnology - Glycine beta-naphthylamide hydrochloride

Safety and Hazards

2-Amino-N-2-naphthylacetamide monohydrochloride is classified as Carcinogenicity, Category 2, which means it is suspected of causing cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

Mechanism of Action

Target of Action

Glycine Beta-Naphthylamide Hydrochloride, also known as 2-Amino-N-2-naphthylacetamide monohydrochloride, is a derivative of the amino acid glycine . The primary targets of this compound are the glycine receptors in the central nervous system (CNS) . These receptors play a crucial role in neurotransmission, specifically inhibitory neurotransmission .

Mode of Action

The compound interacts with its targets, the glycine receptors, in a specific manner. In the CNS, there exist both strychnine-sensitive and strychnine-insensitive glycine binding sites . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex

Biochemical Pathways

Glycine Beta-Naphthylamide Hydrochloride, being a derivative of glycine, may influence several biochemical pathways. Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 in animals .

Pharmacokinetics

Glycine, the parent compound, is commonly used as a component of total parenteral nutrition and is also used as irrigation during surgery

Result of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

properties

IUPAC Name |

2-amino-N-naphthalen-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOBGWIHUYXBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153014 | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-2-naphthylacetamide monohydrochloride | |

CAS RN |

1208-12-4 | |

| Record name | Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-2-naphthylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)